5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolin-3-one core. Key structural elements include:
- A sulfanyl group at the 5-position, substituted with a 4-chlorobenzyl moiety.
- A 2-oxoethyl chain at the 2-position, terminating in a 4-phenylpiperazine group.
This scaffold is pharmacologically significant due to its structural similarity to opioid receptor ligands and other bioactive heterocycles .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClN5O2S/c30-21-12-10-20(11-13-21)19-38-29-32-24-9-5-4-8-23(24)27-31-25(28(37)35(27)29)18-26(36)34-16-14-33(15-17-34)22-6-2-1-3-7-22/h1-13,25H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXANZMGJPBRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C29H26ClN5O2S
- Molecular Weight : 544.07 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its structural components which include:
- Imidazoquinazoline Core : Known for antitumor and antimicrobial activities.
- Piperazine Moiety : Often linked to psychoactive effects and can influence neurotransmitter systems.
- Chlorophenyl Group : Enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies:
These results suggest that the compound may effectively target multiple cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's sulfanyl group may confer antibacterial properties. Similar compounds have shown efficacy against various bacterial strains. For example, derivatives with the piperazine structure have been associated with antibacterial activity and enzyme inhibition:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition |
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of imidazoquinazolines on different cancer cell lines, highlighting their potential as chemotherapeutic agents.
- The compound showed a dose-dependent response in inhibiting cell growth in MCF7 and NCI-H460 cell lines.
-
Antimicrobial Evaluation :
- A series of piperazine derivatives were tested against common pathogens, demonstrating significant antibacterial activity.
- The study found that modifications to the piperazine ring enhanced the antibacterial efficacy against Gram-positive bacteria.
Comparison with Similar Compounds
Core Modifications
Key Observations :
- The imidazo[1,2-c]quinazolinone core is conserved across analogs, but regioisomeric variations (e.g., dihydroimidazo[1,5-a]quinazolinone in ) alter ring saturation and bonding patterns.
- Substituent Diversity : The 5-position commonly features chlorinated aryl groups (e.g., 4-chlorophenyl in Compound A vs. 3,4-dichlorophenyl in ), which may enhance lipophilicity and target affinity.
- Piperazine Uniqueness : Compound A is distinguished by its 4-phenylpiperazine moiety, absent in other analogs, which is associated with CNS penetration and receptor modulation (e.g., serotonin or adrenergic receptors) .
Pharmacological and Functional Comparisons
Target Affinity and Mechanism
- Piperazine derivatives often exhibit antipsychotic or analgesic properties .
- 3a-(4-Chlorophenyl)-1-methyl-... : Demonstrated µ-opioid receptor (µOR) binding via docking studies, with interaction energies comparable to morphine and fentanyl .
- 5-[(3-Chlorobenzyl)sulfanyl]-...: No direct activity reported, but the 3-chlorobenzyl group is common in antimicrobial agents, hinting at possible antibacterial applications .
ADME and Drug-Likeness
Key Observations :
Outstanding Questions :
- Does Compound A exhibit affinity for non-opioid GPCRs (e.g., serotonin receptors)?
- How does the 4-chlorobenzylsulfanyl group impact antioxidant or antimicrobial activity?
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one?
- The synthesis involves multi-step organic reactions:
Formation of the imidazoquinazolinone core : Cyclization of precursors under acidic or basic conditions, often using catalysts like palladium or copper to facilitate bond formation .
Sulfanyl group introduction : Thioether linkage via nucleophilic substitution between a 4-chlorobenzyl thiol derivative and the core structure .
Piperazine coupling : Reaction of 4-phenylpiperazine with a ketone intermediate using carbodiimide coupling agents (e.g., DCC) .
- Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with reaction monitoring via TLC or HPLC .
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and the piperazine moiety (δ ~3.2 ppm for N–CH₂) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 544.07 (C₂₉H₂₆ClN₅O₂S) .
- X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Q. What preliminary biological assays are recommended for this compound?
- In vitro screening :
- Kinase inhibition : Test against tyrosine kinase or PI3K pathways due to structural similarities to imidazoquinazoline inhibitors .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3² factorial design can identify interactions between reaction time and temperature .
- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., imidazole ring decomposition) and improve reproducibility .
- Purification : Gradient elution in preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Density Functional Theory (DFT) : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify discrepancies in piperazine ring conformation .
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in the sulfanyl group .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3LZF). Focus on hydrogen bonding with the quinazolinone carbonyl and π-π stacking with the chlorophenyl group .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess binding mode persistence .
Q. How does structural modification (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) impact bioactivity?
- SAR studies :
- Electron-withdrawing groups (e.g., Cl → F) enhance metabolic stability but may reduce solubility .
- Piperazine substitution : Replacing phenyl with pyridinyl increases CNS penetration (logP reduction from 4.2 to 3.5) .
- Data table :
| Modification | IC₅₀ (μM, HeLa) | Solubility (μg/mL) | LogP |
|---|---|---|---|
| 4-Chlorophenyl | 0.45 | 12.8 | 4.2 |
| 4-Fluorophenyl | 0.62 | 18.9 | 3.8 |
| Piperazine → Pyridine | 0.78 | 25.3 | 3.5 |
Q. What analytical methods detect degradation products under stressed conditions?
- Forced degradation : Expose to heat (60°C), UV light, and acidic/alkaline hydrolysis.
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation via oxidation of the sulfanyl group) .
- Accelerated stability studies : ICH guidelines (40°C/75% RH for 6 months) predict shelf-life .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile experimental vs. predicted values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
